4-(Chlorosulfonyl)-2-methylbenzoic acid
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Overview
Description
4-(Chlorosulfonyl)-2-methylbenzoic acid is an organic compound with the molecular formula C8H7ClO4S. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a chlorosulfonyl group and the hydrogen atom at the ortho position is replaced by a methyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Mode of Action
The mode of action of 4-(Chlorosulfonyl)-2-methylbenzoic acid involves the chlorosulfonation of benzene The benzene reacts with chlorosulfonic acid to produce benzenesulfonic acid and HClThen, the benzenesulfonic acid reacts with a second equivalent of chlorosulfonic acid to produce benzenesulfonyl chloride and sulfuric acid .
Biochemical Pathways
Sulfonation, a process involved in the compound’s mode of action, is a bimolecular electrophilic substitution reaction . This process can affect various biochemical pathways depending on the specific targets of the compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is moisture sensitive , which means its stability and reactivity could be affected by humidity levels. Furthermore, the compound is classified as corrosive , indicating that it could cause severe skin burns and eye damage, which may influence its handling and use in certain environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorosulfonyl)-2-methylbenzoic acid typically involves the chlorosulfonation of 2-methylbenzoic acid. The reaction is carried out by treating 2-methylbenzoic acid with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction proceeds as follows:
C8H8O2+ClSO3H→C8H7ClO4S+H2O
The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of chlorosulfonic acid in large quantities necessitates stringent safety measures due to its corrosive nature.
Chemical Reactions Analysis
Types of Reactions
4-(Chlorosulfonyl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents like tin(II) chloride (SnCl2).
Hydrolysis: The compound can hydrolyze in the presence of water to form 2-methylbenzoic acid and sulfuric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Tin(II) chloride (SnCl2)
Hydrolysis Conditions: Aqueous medium, often under acidic or basic conditions
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acid: Formed by reduction or hydrolysis
Scientific Research Applications
4-(Chlorosulfonyl)-2-methylbenzoic acid is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of sulfonamides and sulfonates.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups, which can alter their properties and functions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those containing sulfonamide groups, which are known for their antibacterial properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chlorosulfonyl)benzoic acid
- 3-(Chlorosulfonyl)benzoic acid
- 4-(Bromosulfonyl)benzoic acid
- 4-(Fluorosulfonyl)benzoic acid
Uniqueness
4-(Chlorosulfonyl)-2-methylbenzoic acid is unique due to the presence of both a chlorosulfonyl group and a methyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in specific synthetic applications where both electrophilic and steric effects are desired.
Properties
IUPAC Name |
4-chlorosulfonyl-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-5-4-6(14(9,12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYWJTOQXXHMCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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